molecular formula C8H14Cl2OSi B14288743 [(5,5-Dichloropenta-2,4-dien-2-yl)oxy](trimethyl)silane CAS No. 113882-57-8

[(5,5-Dichloropenta-2,4-dien-2-yl)oxy](trimethyl)silane

Cat. No.: B14288743
CAS No.: 113882-57-8
M. Wt: 225.18 g/mol
InChI Key: SKMMVSSCGMDOQB-UHFFFAOYSA-N
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Description

(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 5,5-dichloropenta-2,4-dien-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with 5,5-dichloropenta-2,4-dien-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

(CH3)3SiCl+Cl2C5H3O(CH3)3SiO-C5H3Cl2\text{(CH}_3\text{)}_3\text{SiCl} + \text{Cl}_2\text{C}_5\text{H}_3\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiO-C}_5\text{H}_3\text{Cl}_2 (CH3​)3​SiCl+Cl2​C5​H3​O→(CH3​)3​SiO-C5​H3​Cl2​

Industrial Production Methods

Industrial production of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant feed rates.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 5,5-dichloropenta-2,4-dien-2-yloxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of (5,5-dichloropenta-2,4-dien-2-yl)oxysilane derivatives with various functional groups.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes with different substituents.

Scientific Research Applications

(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
  • (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
  • (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane

Uniqueness

(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane is unique due to its specific combination of a trimethylsilyl group and a 5,5-dichloropenta-2,4-dien-2-yloxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

113882-57-8

Molecular Formula

C8H14Cl2OSi

Molecular Weight

225.18 g/mol

IUPAC Name

5,5-dichloropenta-2,4-dien-2-yloxy(trimethyl)silane

InChI

InChI=1S/C8H14Cl2OSi/c1-7(5-6-8(9)10)11-12(2,3)4/h5-6H,1-4H3

InChI Key

SKMMVSSCGMDOQB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C(Cl)Cl)O[Si](C)(C)C

Origin of Product

United States

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